molecular formula C17H22N2O5 B4719923 ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate

ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate

Cat. No. B4719923
M. Wt: 334.4 g/mol
InChI Key: OCYJRBVZHNYXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate, also known as EMOB, is a chemical compound that is widely used in scientific research. It is a synthetic molecule that belongs to the family of benzoylphenylureas and is commonly used as a biochemical tool to study the function of various enzymes and proteins.

Mechanism of Action

Ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate acts as an inhibitor of PKC by binding to the enzyme's active site and preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes that are regulated by PKC, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and to induce apoptosis in these cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate in lab experiments is its specificity and potency. It has a high affinity for PKC and is able to inhibit its activity at low concentrations. However, one of the limitations of using ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate is its potential toxicity. It has been shown to induce hepatotoxicity and nephrotoxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate. One area of interest is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential as a tool for studying the function of other enzymes and proteins. Further research is needed to fully understand the mechanisms of action of ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate and its potential applications in scientific research and medicine.
In conclusion, ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate is a synthetic molecule that has a wide range of applications in scientific research. Its specificity and potency make it a valuable tool for studying the function of various enzymes and proteins. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the mechanisms of action of ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate and its potential applications in medicine.

Scientific Research Applications

Ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate has a wide range of applications in scientific research. It is commonly used as a biochemical tool to study the function of various enzymes and proteins. ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate is known to inhibit the activity of protein kinase C (PKC) and is used to study the role of PKC in various cellular processes. It is also used to study the function of other enzymes such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

ethyl 4-[[2-(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-3-19-9-10-24-17(22)14(19)11-15(20)18-13-7-5-12(6-8-13)16(21)23-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJRBVZHNYXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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